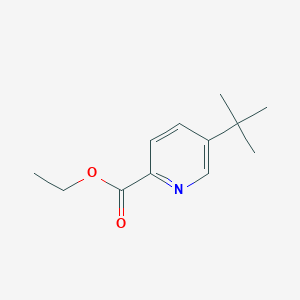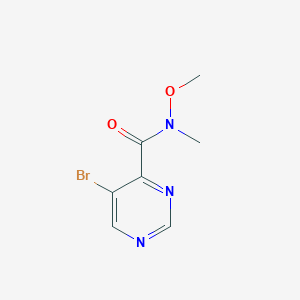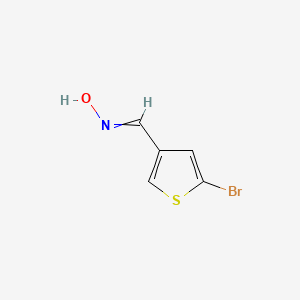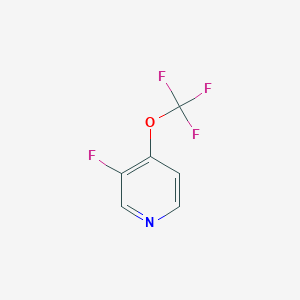
sodium;chromen-3-ide-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;chromen-3-ide-2,4-dione is a compound that belongs to the class of chromene derivatives Chromenes are heterocyclic compounds containing a benzopyran ring system These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromen-3-ide-2,4-dione typically involves the reaction of chromen-3-ide-2,4-dione with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;chromen-3-ide-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenes. These products have distinct chemical and biological properties, making them valuable in various applications.
Applications De Recherche Scientifique
Sodium;chromen-3-ide-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: this compound is investigated for its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;chromen-3-ide-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Sodium;chromen-3-ide-2,4-dione can be compared with other similar compounds, such as:
Chromene derivatives: These compounds share the benzopyran ring system and exhibit similar biological activities. Examples include coumarins and flavonoids.
Thiazolidinediones: These compounds have a similar dione structure and are known for their antidiabetic properties.
Indane-1,3-dione: This compound is structurally related and has applications in medicinal chemistry and organic synthesis.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H5NaO3 |
|---|---|
Poids moléculaire |
184.12 g/mol |
Nom IUPAC |
sodium;chromen-3-ide-2,4-dione |
InChI |
InChI=1S/C9H5O3.Na/c10-7-5-9(11)12-8-4-2-1-3-6(7)8;/h1-5H;/q-1;+1 |
Clé InChI |
PVPUJFSDEPNVOC-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C(=O)C2=CC=CC=C2OC1=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Ethylphenyl)-2-([2-[(2-ethylphenyl)amino]-2-oxoethyl]amino)acetamide hydrochloride](/img/structure/B13654394.png)
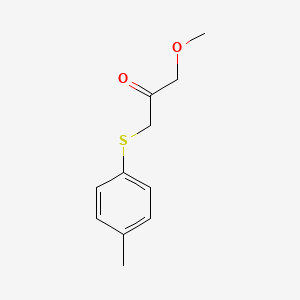
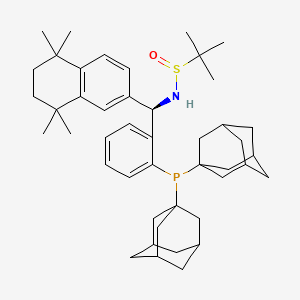

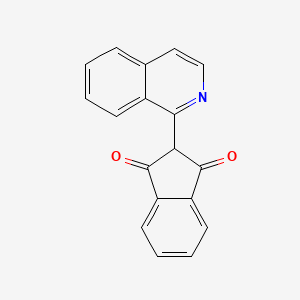
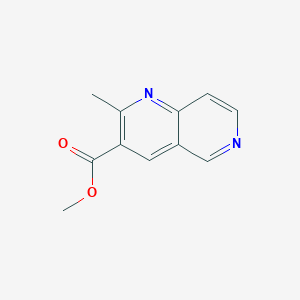
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654433.png)
